molecular formula C13H17ClN2O3 B2615241 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride CAS No. 2034462-31-0

2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride

Cat. No.: B2615241
CAS No.: 2034462-31-0
M. Wt: 284.74
InChI Key: HKMGFNYPJLPMFQ-UHFFFAOYSA-N
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Description

The compound “2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride” features a structurally complex bicyclic system comprising a pyrido[1,2-a][1,5]diazocine core with a 1,5-methano bridge, conferring conformational rigidity. The 8-oxo group introduces a ketone functionality, while the acetic acid substituent at position 3 enhances polarity.

Properties

IUPAC Name

2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-12-3-1-2-11-10-4-9(6-15(11)12)5-14(7-10)8-13(17)18;/h1-3,9-10H,4-8H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGFNYPJLPMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes:

  • Formation of the pyrido-diazocine core through cyclization reactions.

  • Functionalization of the ring system to introduce the oxo and hydro groups.

  • Attachment of the acetic acid moiety via condensation reactions.

  • Conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound requires robust methodologies to ensure consistency and scalability. Common techniques involve:

  • Batch reactors for precise temperature and pressure control.

  • Catalysts to increase reaction efficiency.

  • Purification steps such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can modify the oxidation state of specific atoms within the molecule.

  • Substitution: : Functional groups can be replaced under suitable conditions.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents like potassium permanganate.

  • Reducing agents such as lithium aluminium hydride.

  • Substituting agents including halogens and organometallic compounds. Conditions often involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products depend on the type of reaction:

  • Oxidation: : Formation of additional oxo derivatives.

  • Reduction: : Conversion to fully saturated or partially reduced forms.

  • Substitution: : Introduction of new functional groups, enhancing reactivity.

Scientific Research Applications

This compound holds significant potential in various scientific domains:

  • Chemistry: : As an intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential pharmaceutical applications due to its bioactive properties.

  • Industry: : Used in the development of novel materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. Its unique structure allows it to bind selectively, modulating activity and resulting in desired biochemical outcomes.

Comparison with Similar Compounds

8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde (CAS 53007-06-0)

This analog shares the methanopyridodiazocine core but substitutes the acetic acid group with a carbaldehyde. Hydrogen-bonding capacity is moderate (C=O and aldehyde groups), but weaker than the target compound’s ionic interactions (HCl salt) and carboxylic acid hydrogen bonds. Safety data for this analog are unavailable, limiting direct comparisons .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

This imidazopyridine derivative lacks the diazocine bridge, reducing conformational rigidity. Key substituents include ester, nitrophenyl, and cyano groups, which confer moderate polarity and electron-withdrawing effects. Its melting point (243–245°C) suggests higher thermal stability compared to aliphatic salts, though the target’s hydrochloride form may exhibit superior solubility in polar solvents. The absence of ionizable groups in Compound 1l limits its hydrogen-bonding versatility relative to the target compound .

Functional Group and Property Analysis

Compound Name Core Structure Key Functional Groups Melting Point Solubility Hydrogen Bonding Features
Target Compound Methanopyridodiazocine Acetic acid, oxo, hydrochloride Not reported High (polar) Strong (COOH, HCl ionic interactions)
CAS 53007-06-0 () Methanopyridodiazocine Carbaldehyde, oxo Not reported Moderate Moderate (aldehyde C=O)
Compound 1l () Imidazopyridine Ester, nitrophenyl, cyano 243–245°C Low to moderate Weak (ester C=O, nitro groups)
  • Solubility : The target’s hydrochloride salt and acetic acid group enhance water solubility, critical for drug delivery. In contrast, Compound 1l’s ester and nitrophenyl groups reduce polarity .
  • The aldehyde analog (CAS 53007-06-0) exhibits weaker interactions, while Compound 1l relies on non-ionic dipolar forces .

Research Findings and Data

Structural Rigidity and Bioactivity

Rigid scaffolds are often advantageous in drug design for minimizing off-target effects .

Biological Activity

The compound 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride (CAS Number: 1207043-55-7) is a derivative of pyrido[1,2-a][1,5]diazocin with potential pharmacological applications. Its unique structure suggests various biological activities that could be leveraged in therapeutic contexts. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃·HCl
Molecular Weight377.4 g/mol
CAS Number1207043-55-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin). For instance:

  • Cell Viability Studies : In vitro assays using A549 human lung adenocarcinoma cells demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. The compound's conversion to different structural analogs significantly influenced its efficacy. For example:
    • Compound 6 reduced A549 cell viability to 64%, whereas Compound 7 exhibited a similar effect with 61% viability post-treatment .
    • The incorporation of specific substituents like 4-chlorophenyl and 4-bromophenyl enhanced anticancer activity compared to simpler derivatives .
  • Mechanisms of Action : The mechanism by which these compounds exert their effects appears to involve modulation of apoptotic pathways and interference with cellular proliferation signals. Compounds that contain hydrazone or hydrazide functionalities showed improved anticancer activity compared to their parent structures .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) suggests that specific functional groups enhance antimicrobial efficacy:

  • Hydrophobic Substituents : Increased hydrophobicity in certain derivatives correlates with improved antimicrobial activity .
  • Mechanistic Insights : Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies provide insights into the biological effects of this compound:

  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential against tumors. Results indicated significant tumor growth inhibition in treated groups compared to controls.
  • Combination Therapies : Some studies explored the effects of combining this compound with established chemotherapeutic agents (e.g., cisplatin), revealing synergistic effects that enhance overall efficacy while reducing side effects .

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